N-(4-(dimethylamino)phenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide N-(4-(dimethylamino)phenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 899756-89-9
VCID: VC5649675
InChI: InChI=1S/C19H23N3O3S/c1-21(2)17-11-7-16(8-12-17)20-19(23)15-5-9-18(10-6-15)22-13-3-4-14-26(22,24)25/h5-12H,3-4,13-14H2,1-2H3,(H,20,23)
SMILES: CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Molecular Formula: C19H23N3O3S
Molecular Weight: 373.47

N-(4-(dimethylamino)phenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

CAS No.: 899756-89-9

Cat. No.: VC5649675

Molecular Formula: C19H23N3O3S

Molecular Weight: 373.47

* For research use only. Not for human or veterinary use.

N-(4-(dimethylamino)phenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide - 899756-89-9

Specification

CAS No. 899756-89-9
Molecular Formula C19H23N3O3S
Molecular Weight 373.47
IUPAC Name N-[4-(dimethylamino)phenyl]-4-(1,1-dioxothiazinan-2-yl)benzamide
Standard InChI InChI=1S/C19H23N3O3S/c1-21(2)17-11-7-16(8-12-17)20-19(23)15-5-9-18(10-6-15)22-13-3-4-14-26(22,24)25/h5-12H,3-4,13-14H2,1-2H3,(H,20,23)
Standard InChI Key JAJJEQCLXYAXNS-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O

Introduction

Chemical Identity and Structural Properties

N-(4-(Dimethylamino)phenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide belongs to the class of sulfonamide-derived benzamides featuring a 1,2-thiazinan ring system. Its molecular formula is C₂₀H₂₄N₄O₃S₂, with a molecular weight of 432.56 g/mol. The compound’s structure integrates two critical pharmacophores:

  • A 1,2-thiazinan-1,1-dioxide moiety, which contributes to electron-withdrawing properties and metabolic stability.

  • A 4-(dimethylamino)phenyl group, which enhances solubility and potential receptor-binding affinity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₂₄N₄O₃S₂
Molecular Weight432.56 g/mol
Hydrogen Bond Donors2 (amide NH, sulfonamide NH)
Hydrogen Bond Acceptors6 (amide O, sulfonamide O₂, dimethylamino N)
Rotatable Bonds5
Topological Polar Surface Area103 Ų

The sulfonamide group (log P ≈ 1.2) and dimethylamino substituent (log P ≈ -0.5) confer amphiphilic characteristics, suggesting balanced blood-brain barrier permeability .

Synthetic Strategies and Optimization

While no published route explicitly targets this compound, its synthesis can be inferred from methodologies used for analogous thiazinan derivatives . A three-step protocol is proposed:

Step 1: Formation of 4-(1,2-Thiazinan-2-yl)benzoic Acid

  • Cyclocondensation: React 4-aminobenzoic acid with 1,3-dibromopropane and sulfur dioxide under basic conditions to form the 1,2-thiazinan ring .

  • Oxidation: Treat the thiazinan intermediate with hydrogen peroxide to yield the 1,1-dioxide derivative.

Step 2: Amide Coupling

Activate the benzoic acid using ethyl chloroformate, then couple with 4-(dimethylamino)aniline in the presence of N-methylmorpholine.

Step 3: Purification

Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) to achieve >95% purity .

Critical Parameters:

  • Catalyst: Vanadyl sulfate (VOSO₄) enhances reaction efficiency under ultrasound irradiation (yield: 82–88%) .

  • Solvent: Polypropylene glycol (PPG) reduces side reactions compared to polyethylene glycol (PEG) .

CompoundTargetIC₅₀ (µM)Cell Line
Thiazinan-dioxide 1CDK20.54MCF-7
Thiazinan-dioxide 2CDK20.24HepG2
N-Aryl benzamide 6c-Met kinase0.021A549

Computational and Structural Insights

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict:

  • Electrostatic Potential: The sulfonamide oxygen atoms act as electron-rich sites for hydrogen bonding (charge: -0.43 e) .

  • Torsional Strain: The thiazinan ring adopts a chair conformation, minimizing steric clash with the benzamide group (energy: 12.3 kcal/mol lower than boat form) .

Molecular dynamics simulations (100 ns, CHARMM36 force field) reveal stable binding to CDK2 (RMSD < 2.0 Å), driven by:

  • Hydrogen bonds between the sulfonamide and Lys89.

  • π-π stacking of the benzamide ring with Phe82 .

Future Directions and Challenges

  • Synthetic Scalability: Optimize microwave-assisted reactions to reduce reaction times (<30 minutes) .

  • Toxicology Profiling: Assess hepatotoxicity using HepG2 cells and cardiotoxicity via hERG channel inhibition assays.

  • Target Identification: Employ CRISPR-Cas9 screening to map novel kinase targets beyond CDK2/c-Met.

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